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Compound of Interest

Compound Name: 2-Bromo-4-hydroxybenzonitrile

Cat. No.: B1282162

This guide serves as an in-depth technical resource for researchers, scientists, and drug
development professionals working with 2-Bromo-4-hydroxybenzonitrile. It moves beyond
basic data to provide a holistic understanding of the compound's properties, synthesis,
characterization, and applications, with a focus on the causal reasoning behind experimental
methodologies.

Core Physicochemical Properties and Structure

2-Bromo-4-hydroxybenzonitrile is a substituted aromatic compound that serves as a valuable
and versatile intermediate in organic synthesis. Its bifunctional nature, featuring a nucleophilic
hydroxyl group and an electrophilic nitrile group, combined with the steric and electronic
influence of the bromine atom, makes it a strategic building block for complex molecular
architectures.

The fundamental properties of this compound are summarized below, providing the
foundational data required for experimental design.
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Property Value Source
Molecular Weight 198.02 g/mol [1112][3]
Molecular Formula CsH4BrNO [1][3]
CAS Number 82380-17-4 [1]
Physical Form White solid [4]
IUPAC Name 2-bromo-4-hydroxybenzonitrile  [1]

Sealed in dry, room
Storage »
temperature conditions

Molecular Structure

The structural arrangement of functional groups is key to the reactivity of 2-Bromo-4-
hydroxybenzonitrile. The hydroxyl and nitrile groups are positioned para to each other, while
the bromine atom is ortho to the nitrile and meta to the hydroxyl group. This specific orientation
governs the molecule's electronic properties and dictates its role in synthetic transformations.

Caption: 2D structure of 2-Bromo-4-hydroxybenzonitrile.

Synthesis and Purification Protocol

A common and effective method for synthesizing 2-Bromo-4-hydroxybenzonitrile is through
the demethylation of its methoxy precursor, 2-bromo-4-methoxybenzonitrile.[4] This procedure
leverages a strong Lewis acid to achieve selective ether cleavage.

Experimental Workflow: Demethylation
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Start: 2-bromo-4-methoxybenzonitrile in DCM

Add BBr3 (1M in DCM)
Heat at 50°C overnight

Quench with Methanol
(Destroys excess BBr3)

Pour into Water
Extract with Ethyl Acetate

Wash Organic Layer
(Water, Brine)

Dry over Na2S04
Filter and Concentrate

Final Product:
2-Bromo-4-hydroxybenzonitrile

Click to download full resolution via product page

Caption: Workflow for synthesis and purification.
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Step-by-Step Methodology

Reaction Setup: Dissolve 2-bromo-4-methoxybenzonitrile (1.0 g, 4.7 mmol) in
dichloromethane (DCM, 15 mL) in a suitable reaction vessel.

o Causality: DCM is chosen as the solvent due to its inertness under strong Lewis acidic
conditions and its ability to dissolve the starting material.

Reagent Addition: Add boron tribromide (BBr3), as a 1 M solution in DCM (14.2 mL, 14.2
mmol), to the solution.[4]

o Causality: BBr3 is a powerful Lewis acid highly effective for cleaving aryl methyl ethers.
The excess (3 equivalents) ensures the reaction goes to completion.

Reaction Conditions: Heat the mixture at 50°C overnight.[4]

o Causality: Gentle heating provides the necessary activation energy for the ether cleavage
to proceed at a reasonable rate without significant side product formation.

Quenching: Carefully quench the reaction by adding methanol.

o Causality: Methanol reacts exothermically with the excess BBr3, converting it to trimethyl
borate and HBr, which are more easily removed during the workup phase.

Aqueous Workup: Pour the quenched mixture into water and extract with ethyl acetate (200
mL). Wash the organic layer sequentially with water (200 mL) and brine (200 mL).[4]

o Causality: The agueous wash removes water-soluble byproducts. The brine wash helps to
break any emulsions and begins the drying process by removing bulk water from the
organic layer.

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate under reduced pressure.[4]

o Causality: Anhydrous Na2SOa is a neutral drying agent that efficiently removes residual
water from the ethyl acetate solution. Concentration under reduced pressure removes the
volatile solvent without requiring high temperatures that could degrade the product.
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 Purification: Purify the resulting residue by silica gel chromatography using a mobile phase
of Petroleum Ether/Ethyl Acetate (5:1).[4]

o Causality: Chromatography separates the desired product from any remaining starting
material or non-polar byproducts. The 5:1 solvent system provides optimal polarity to allow
the slightly more polar product to elute cleanly after less polar impurities. The yield for this
procedure is reported to be around 75%.[4]

Analytical Characterization

Validation of the final product's identity and purity is critical. A multi-technique approach is
standard practice.

e Liquid Chromatography-Mass Spectrometry (LCMS): This is a primary technique for
confirming molecular weight. The expected result is a mass peak corresponding to the
protonated molecule [M+H]*.

o Field Data: Analysis of the synthesized product shows a mass-to-charge ratio (m/z) of
197.9 [M+H]*, which aligns with the theoretical molecular weight of 198.02 g/mol .[4]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum should show distinct signals for the three aromatic
protons, with coupling patterns dictated by their positions, and a broad singlet for the
phenolic hydroxyl proton.

o 13C NMR: The carbon NMR spectrum will display seven unique signals, including those for
the nitrile carbon, the carbon atoms bonded to the bromine and hydroxyl groups, and the
remaining aromatic carbons.

o Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional
groups. Expect to observe characteristic absorption bands:

o A broad peak around 3200-3600 cm™! for the O-H stretch of the hydroxyl group.

o A sharp, medium-intensity peak around 2220-2240 cm~! for the C=N stretch of the nitrile
group.
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Applications in Drug Discovery and Development

2-Bromo-4-hydroxybenzonitrile is not typically an active pharmaceutical ingredient itself but
rather a high-value scaffold for building more complex, biologically active molecules. Its utility
stems from the ability to selectively modify its functional groups.

The structural motif of a substituted hydroxybenzonitrile is present in various areas of medicinal
chemistry. For instance, the related compound 2-hydroxybenzonitrile is a precursor for
synthesizing 3-aminobenzofuran derivatives, which have shown potential as
acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease.[5] The presence
of the bromine atom in 2-Bromo-4-hydroxybenzonitrile provides an additional vector for
chemical modification, allowing for the creation of novel analogs with potentially enhanced
potency or altered pharmacokinetic profiles.
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Caption: Role as a versatile scaffold in synthetic chemistry.

Safety, Handling, and Disposal
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As a laboratory chemical, 2-Bromo-4-hydroxybenzonitrile must be handled with appropriate

precautions. It is classified as an irritant and is harmful upon exposure through multiple routes.

[1]

GHS Hazard Information

Hazard Class Statement Code Description Source
Acute Toxicity (Oral) H302 Harmful if swallowed [1]
Acute Toxicity Harmful in contact
H312 _ _ [1]
(Dermal) with skin
Skin Irritation H315 Causes skin irritation [1]
o Causes serious eye
Eye Irritation H319 L [1]
irritation
Acute Toxicity .
) H332 Harmful if inhaled [1]
(Inhalation)

Handling and First Aid

Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety
goggles or a face shield, and a lab coat. Handle only in a well-ventilated area or a chemical
fume hood.[6][7]

Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap
and plenty of water.[6] If skin irritation occurs, seek medical attention.[7]

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if
present and easy to do.[6][7] Seek immediate medical attention.

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or
doctor immediately.[6]

Disposal: Dispose of contents and container to an approved waste disposal plant according
to local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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